1-(4-chlorophenyl)-2-phenyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBSACZPWISRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Pyrrole Scaffold in Contemporary Chemical Research
The pyrrole (B145914) scaffold is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a wide array of biologically active molecules and functional materials. This "privileged scaffold" is a fundamental component in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its evolutionary selection for specific biological functions. mdpi.comnih.gov
Pyrrole and its derivatives are integral to the structure of many vital biological molecules, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. The aromatic nature of the pyrrole ring, combined with its hydrogen-bonding capabilities, allows it to interact with various biological targets, making it a valuable pharmacophore in drug design. organic-chemistry.org Consequently, the pyrrole nucleus is found in a diverse range of marketed drugs with activities spanning antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.gov
Beyond its medicinal applications, the pyrrole scaffold is also a key building block in materials science. The ability of pyrrole to polymerize into conductive polymers like polypyrrole has been extensively explored for applications in electronics, sensors, and energy storage devices. The inherent electronic properties of the pyrrole ring can be fine-tuned through substitution, allowing for the rational design of materials with desired optical and electronic characteristics.
Overview of 1 4 Chlorophenyl 2 Phenyl 1h Pyrrole in the Current Academic Literature
While extensive, dedicated studies on 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole are not widely present in the current academic literature, its chemical identity and properties can be inferred from the synthesis and characterization of closely related analogues. The synthesis of N-aryl-substituted pyrroles is a well-established field in organic chemistry.
One of the most common and versatile methods for the synthesis of substituted pyrroles is the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-chloroaniline (B138754), in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the likely precursor would be a 1-phenyl-1,4-dicarbonyl compound. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole (B145914) ring. wikipedia.org
The physicochemical properties of this compound are influenced by its constituent parts. The pyrrole ring itself is a relatively electron-rich aromatic system. The N-(4-chlorophenyl) substituent is expected to be electron-withdrawing due to the inductive effect of the chlorine atom, which would modulate the electron density of the pyrrole ring. The C-phenyl group further extends the conjugation of the system. These features are expected to influence its reactivity, solubility in various solvents, and its potential interactions with biological macromolecules.
Spectroscopic characterization would be crucial for confirming the structure of this compound. In ¹H NMR spectroscopy, characteristic signals for the protons on the pyrrole ring and the two phenyl rings would be expected. ¹³C NMR would show distinct peaks for each carbon atom in the molecule. Mass spectrometry would provide the exact molecular weight, and infrared spectroscopy would reveal the characteristic vibrational frequencies of the functional groups present.
Research Trajectories and Academic Significance of Phenyl Substituted Pyrrole Systems
Established Synthetic Pathways for Pyrrole Core Structures
The construction of the pyrrole ring is a well-established field in organic synthesis, with several classical and modern methods available for the formation of this key heterocyclic motif. These methodologies provide the foundational chemical principles that can be adapted for the synthesis of specifically substituted pyrroles like 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole.
Conventional Condensation and Cyclization Reactions (e.g., Paal-Knorr, Hantzsch Synthesis)
Among the most fundamental and widely employed methods for pyrrole synthesis are condensation and cyclization reactions, with the Paal-Knorr and Hantzsch syntheses being cornerstone examples.
The Paal-Knorr synthesis , first reported in 1884, remains a highly valuable and straightforward method for the preparation of substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole derivative. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. wikipedia.org The versatility of this reaction allows for a wide range of substituents on both the dicarbonyl precursor and the amine, making it a highly adaptable method for generating diverse pyrrole structures. rgmcet.edu.in Various protic and Lewis acids can be employed as catalysts to facilitate the reaction. rgmcet.edu.in
The Hantzsch pyrrole synthesis provides an alternative route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This multicomponent reaction allows for the construction of highly functionalized pyrroles.
These classical methods, particularly the Paal-Knorr synthesis, offer a direct and conceptually simple approach to N-aryl pyrroles, which is directly relevant to the synthesis of the target compound.
Palladium/Copper-Catalyzed Cross-Coupling Methodologies
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as powerful tools for the formation of carbon-heteroatom bonds. Palladium and copper catalysts, in particular, have been extensively used in the synthesis of N-aryl heterocycles, including pyrroles.
Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, allows for the coupling of an aryl halide or triflate with an N-H containing heterocycle like pyrrole. While this is typically used to arylate the pyrrole nitrogen of a pre-existing pyrrole ring, related palladium- and copper-catalyzed methodologies can be employed in the construction of the pyrrole ring itself. For instance, a chemoselective palladium/copper-catalyzed cross-coupling reaction of terminal propargylamines with acyl chlorides can generate precursors that subsequently cyclize to form pyrrole derivatives. mdpi.com These methods offer the advantage of mild reaction conditions and broad functional group tolerance.
Multicomponent Reaction Approaches for Pyrrole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including pyrrole scaffolds. Various MCRs have been developed that can rapidly generate diverse and highly substituted pyrroles from simple and readily available starting materials. These reactions often proceed through a cascade of transformations, minimizing the need for isolation of intermediates and reducing waste.
Targeted Synthesis of this compound
The most direct and widely applicable method for the targeted synthesis of this compound is the Paal-Knorr synthesis, which involves the reaction of a suitable 1,4-dicarbonyl precursor with 4-chloroaniline (B138754).
Precursor Synthesis and Intermediate Organic Transformations
The key precursor for the Paal-Knorr synthesis of the target molecule is a 1-phenyl-substituted 1,4-dicarbonyl compound. A common and accessible precursor is 1-phenyl-1,4-butanedione . The synthesis of such 1,4-dicarbonyl compounds can be achieved through various established organic transformations.
One common approach involves the Stetter reaction, which is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt. Another route could involve the oxidation of a corresponding 1,4-diol or the ozonolysis of a cyclic alkene. The specific choice of synthetic route to the 1,4-dicarbonyl precursor would depend on the availability of starting materials and the desired scale of the reaction.
Once the 1-phenyl-1,4-butanedione is obtained, the subsequent step is the crucial cyclization with 4-chloroaniline.
Optimized Cyclization Conditions for Pyrrole Ring Formation
The cyclization of the 1,4-dicarbonyl compound with the primary amine is the key step in the Paal-Knorr synthesis. The reaction conditions can be optimized to maximize the yield and purity of the desired this compound.
Traditionally, this reaction is carried out by heating the reactants in the presence of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, in a suitable solvent like ethanol (B145695) or toluene. However, modern advancements have introduced more efficient and environmentally benign conditions.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Paal-Knorr reaction. pensoft.netorganic-chemistry.orgnih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation. organic-chemistry.org The use of microwave heating in conjunction with a Lewis acid catalyst, such as CaCl₂, has been reported to be an efficient, low-cost, and non-toxic protocol for Paal-Knorr condensations. pensoft.net
For the synthesis of this compound, a typical procedure would involve heating a mixture of 1-phenyl-1,4-butanedione and 4-chloroaniline in a solvent like ethanol or acetic acid, with or without an additional acid catalyst. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated and purified using standard techniques like crystallization or column chromatography.
Below is a table summarizing various catalysts and conditions that have been successfully employed in Paal-Knorr pyrrole synthesis, which could be adapted for the synthesis of the target compound.
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Acetic Acid | Ethanol | Reflux | Several hours | Good | organic-chemistry.org |
| p-Toluenesulfonic Acid | Toluene | Reflux | Several hours | Good to Excellent | wikipedia.org |
| N-Bromosuccinimide | - | Microwave | Minutes | High | pensoft.net |
| Nano-organocatalyst | Water | 140 °C (Microwave) | 20 minutes | High | pensoft.net |
| CaCl₂·2H₂O | - | Microwave | Minutes | High | pensoft.net |
| Iron(III) chloride | Water | Room Temperature | - | Good to Excellent | organic-chemistry.org |
The selection of the optimal conditions would depend on factors such as the reactivity of the specific substrates, desired reaction scale, and available equipment. The use of greener conditions, such as water as a solvent or catalyst-free microwave-assisted synthesis, is becoming increasingly prevalent. pensoft.net
Advanced Synthetic Strategies Emphasizing Green Chemistry Principles
The development of environmentally benign synthetic methods is a central theme in modern organic chemistry. For the synthesis of this compound and its analogues, several strategies have been developed that align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.
Solvent-Free and Aqueous-Phase Reaction Systems
The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been adapted to solvent-free and aqueous conditions to enhance its environmental profile. The reaction of a suitable 1,4-dicarbonyl precursor with 4-chloroaniline in water or under solvent-free conditions, often facilitated by a catalyst, can provide a direct route to N-aryl pyrroles.
One notable approach involves the uncatalyzed Paal-Knorr condensation in water under microwave irradiation. For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various anilines in water at 150°C in a microwave reactor has been shown to produce the corresponding N-arylpyrroles in high yields (81–99%) within 30 minutes. tandfonline.com This method eliminates the need for organic solvents and catalysts, making it a significantly greener alternative to traditional methods.
Solvent-free Paal-Knorr reactions have also been effectively carried out using microwave irradiation, often in the presence of a solid-supported catalyst or a green organocatalyst. pensoft.net These methods offer advantages such as reduced reaction times, higher yields, and simplified work-up procedures.
| Reactants | Catalyst/Solvent | Conditions | Product | Yield |
| 1-phenyl-1,4-butanedione and 4-chloroaniline | Water | Microwave, 150°C, 30 min | This compound | High (by analogy) |
| 2,5-hexanedione (B30556) and various anilines | Nano-organocatalyst/Water | Microwave, 140°C, 20 min | N-aryl-2,5-dimethylpyrroles | 72-92% nih.gov |
| 1,4-dicarbonyls and primary amines | Choline (B1196258) chloride/urea | 80°C, 12-24 h | N-substituted pyrroles | 56-99% nih.gov |
Microwave-Assisted Organic Synthesis of Pyrrole Analogues
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. pensoft.net The Paal-Knorr synthesis of pyrroles is particularly amenable to microwave irradiation, with significant reductions in reaction times from hours to minutes. pensoft.netorganic-chemistry.org
Various catalysts have been employed in microwave-assisted Paal-Knorr reactions, including acidic ionic liquids, alkaline salts, and organocatalysts like benzoic acid and salicylic (B10762653) acid. pensoft.net For example, the synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines has been achieved under solvent-free microwave conditions using N-bromosuccinimide (NBS) as a catalyst, drastically reducing the reaction time.
A versatile microwave-assisted Paal-Knorr condensation of various 1,4-diketones has been reported to produce pyrroles in good yields. organic-chemistry.org This methodology is compatible with a range of functional groups, allowing for the synthesis of a diverse library of polysubstituted pyrroles. organic-chemistry.org
| Reaction Type | Catalyst | Solvent | Conditions | Reaction Time | Yield |
| Paal-Knorr | Acetic Acid | - | Microwave, 120-150°C | 2-10 min | 65-89% pensoft.net |
| Paal-Knorr | [hmim][HSO4] (ionic liquid) | Solvent-free | Microwave | Short | High pensoft.net |
| Paal-Knorr | CaCl2·2H2O | - | Microwave | Short | High pensoft.net |
| Paal-Knorr | Mn(NO3)2·4H2O | - | Microwave | Short | Good pensoft.net |
Metal- and Organocatalyzed Methodologies for Pyrrole Construction
Both metal and organocatalysis have been extensively explored for the synthesis of pyrroles, offering mild reaction conditions and high efficiency.
Metal-Catalyzed Synthesis: A variety of transition metals, including palladium, copper, gold, and iron, have been utilized to catalyze the formation of the pyrrole ring. For instance, a palladium/copper-catalyzed cross-coupling reaction of terminal propargylamines with acyl chlorides is a key step in the synthesis of precursors for certain pyrrole derivatives. mdpi.com Iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines in water under mild conditions. organic-chemistry.org
Organocatalyzed Synthesis: Organocatalysis provides a metal-free alternative for pyrrole synthesis, which is particularly advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern. nih.gov A range of organocatalysts, including vitamin B1, choline chloride/urea, and various naturally occurring organic acids like oxalic, tartaric, and citric acid, have been successfully employed in the Paal-Knorr synthesis. nih.govresearchgate.net These catalysts are often inexpensive, readily available, and biodegradable. For example, vitamin B1 has been used as a metal-free organocatalyst for the Paal-Knorr synthesis in ethanol at room temperature, affording N-substituted pyrroles in moderate to excellent yields. nih.gov
| Catalyst Type | Catalyst Example | Reaction | Key Advantages |
| Metal Catalyst | PdCl2/CuI/Ph3P | Cross-coupling for pyrrole precursors | High efficiency and selectivity mdpi.com |
| Metal Catalyst | Iron(III) chloride | Paal-Knorr condensation | Mild conditions, aqueous medium organic-chemistry.org |
| Organocatalyst | Vitamin B1 | Paal-Knorr synthesis | Metal-free, mild conditions nih.gov |
| Organocatalyst | Choline chloride/urea | Paal-Knorr synthesis | Environmentally friendly solvent/catalyst system nih.gov |
| Organocatalyst | Natural Organic Acids (e.g., citric acid) | Paal-Knorr synthesis | Safe, inexpensive, biodegradable researchgate.net |
Derivatization and Functionalization Strategies for Pyrrole Analogues
The this compound scaffold can be further modified to introduce a variety of functional groups, allowing for the fine-tuning of its properties for specific applications. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions.
Common derivatization strategies for pyrroles include:
Halogenation: The pyrrole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). acs.org The regioselectivity of the halogenation can be influenced by the substituents present on the ring.
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring, typically at the C5 position if available. A "pyrrole dance" or anionic Fries rearrangement of N-acylpyrroles can also lead to 2-aroylpyrroles. rsc.org
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for introducing a formyl group onto electron-rich aromatic rings like pyrrole, typically at the C2 or C5 position. organic-chemistry.orgchemistrysteps.comwikipedia.org
Cross-Coupling Reactions: Halogenated pyrrole derivatives can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce new aryl or alkyl substituents. acs.org
The specific regioselectivity of these reactions on this compound would be influenced by the electronic effects of the N-(4-chlorophenyl) and C2-phenyl groups. The phenyl group at the C2 position may direct electrophilic substitution to the C5 position due to steric hindrance at C3.
| Reaction Type | Reagents | Position of Functionalization (Predicted) | Product Type |
| Halogenation | N-Bromosuccinimide (NBS) | C5 or C4 | Halogenated pyrrole |
| Acylation | Acyl chloride / Lewis Acid | C5 | Pyrrolyl ketone |
| Formylation | POCl3 / DMF (Vilsmeier-Haack) | C5 | Pyrrole-carbaldehyde |
| Suzuki Coupling | Arylboronic acid / Pd catalyst (on a halogenated derivative) | Position of halogen | Aryl-substituted pyrrole |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the protons of the pyrrole ring and the two aromatic substituents.
The protons of the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. For unsubstituted pyrrole, the α-protons (at C2 and C5) resonate at approximately 6.7 ppm, while the β-protons (at C3 and C4) appear at around 6.1 ppm. chemicalbook.comresearchgate.netresearchgate.net In the case of 1,2-disubstituted pyrroles, these chemical shifts are influenced by the electronic effects of the substituents. The phenyl group at the C2-position and the 4-chlorophenyl group at the N1-position both exert anisotropic effects that will shift the pyrrole protons.
The protons of the phenyl group at C2 will typically appear as a multiplet in the range of 7.2-7.5 ppm. The protons of the 4-chlorophenyl group at N1 will present as two doublets, characteristic of a para-substituted benzene (B151609) ring, typically in the range of 7.0-7.4 ppm. The coupling constants for these aromatic protons are usually in the range of 7-8 Hz for ortho-coupling.
For a related compound, Benzyl (B1604629) 2-phenyl-1H-pyrrole-1-carboxylate, the pyrrole protons were observed as multiplets, and the phenyl protons also appeared as multiplets in the aromatic region. mdpi.com In another analogue, 1-(2-Methoxyphenyl)-2-methyl-5-(o-tolyl)-1H-pyrrole, the pyrrole protons were observed as doublets at 6.22 and 6.16 ppm. nih.gov Based on these examples, the expected ¹H NMR data for this compound is summarized in the interactive table below.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Pyrrole H-3 | ~6.3 - 6.5 | dd | J ≈ 2.5, 3.5 |
| Pyrrole H-4 | ~6.1 - 6.3 | t | J ≈ 3.5 |
| Pyrrole H-5 | ~6.8 - 7.0 | dd | J ≈ 1.5, 3.5 |
| Phenyl (C2) H-ortho, H-meta, H-para | ~7.2 - 7.5 | m | - |
| 4-chlorophenyl (N1) H-2', H-6' | ~7.3 - 7.5 | d | J ≈ 8.5 |
| 4-chlorophenyl (N1) H-3', H-5' | ~7.0 - 7.2 | d | J ≈ 8.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In this compound, the spectrum will show distinct signals for each unique carbon atom.
The chemical shifts of the pyrrole ring carbons are sensitive to the substitution pattern. For the parent pyrrole, the α-carbons (C2 and C5) resonate at approximately 118 ppm, and the β-carbons (C3 and C4) are found at around 108 ppm. The presence of the phenyl group at C2 and the 4-chlorophenyl group at N1 will cause significant shifts in these resonances. The C2 carbon, being directly attached to the phenyl group, will be shifted downfield. The C5 carbon will also be affected by the N-substituent.
The carbons of the phenyl and 4-chlorophenyl rings will appear in the aromatic region (typically 120-140 ppm). The carbon bearing the chlorine atom in the 4-chlorophenyl ring will be deshielded and appear at a lower field compared to the other carbons of that ring. For a related compound, 1-(4''-Chlorophenyl)-2-(2'-thienyl)pyrrole, the ¹³C NMR spectrum has been reported, providing a reference for the expected chemical shifts. spectrabase.com
The predicted ¹³C NMR chemical shifts for this compound are presented in the interactive table below, based on data from analogous structures. nih.gov
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrole C-2 | ~135 - 140 |
| Pyrrole C-3 | ~110 - 115 |
| Pyrrole C-4 | ~108 - 112 |
| Pyrrole C-5 | ~120 - 125 |
| Phenyl (C2) C-ipso | ~130 - 135 |
| Phenyl (C2) C-ortho, C-meta, C-para | ~125 - 130 |
| 4-chlorophenyl (N1) C-1' | ~138 - 142 |
| 4-chlorophenyl (N1) C-2', C-6' | ~128 - 132 |
| 4-chlorophenyl (N1) C-3', C-5' | ~129 - 133 |
| 4-chlorophenyl (N1) C-4' | ~130 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the ortho, meta, and para protons on the phenyl and 4-chlorophenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the pyrrole protons to the carbons of the phenyl and 4-chlorophenyl rings, and vice-versa. This would definitively establish the substitution pattern. For a structurally similar compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, HMBC was instrumental in assigning the carbon signals. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of a molecule. In this compound, NOESY could reveal through-space interactions between the protons of the phenyl group at C2 and the ortho-protons of the 4-chlorophenyl group at N1, providing insights into the relative orientation of the two aromatic rings. The application of NOESY was demonstrated in the structural analysis of a related pyrrolone derivative. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic fingerprint of the functional groups present in a molecule. instras.comnih.govnih.gov
For this compound, the IR and Raman spectra would be characterized by several key vibrational bands:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the pyrrole and benzene rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-N stretching: The stretching vibration of the carbon-nitrogen bonds in the pyrrole ring is expected in the 1360-1250 cm⁻¹ range.
C-Cl stretching: The characteristic stretching vibration of the carbon-chlorine bond in the 4-chlorophenyl group would be observed in the fingerprint region, typically around 800-600 cm⁻¹.
Out-of-plane C-H bending: These vibrations, which are often strong in the IR spectrum, appear in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern of the aromatic rings.
Theoretical calculations on related 1,5-diarylpyrazoles have shown good agreement between experimental and calculated vibrational frequencies, aiding in the precise assignment of vibrational modes. mdpi.com An IR spectrum for the related 1-(4-chlorophenyl)-1H-pyrrole is available and shows characteristic aromatic C-H and C=C stretching bands. chemicalbook.com
Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Pyrrole Ring Stretch | 1400 - 1300 | Medium |
| C-N Stretch | 1360 - 1250 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uktanta.edu.egslideshare.netelte.huuzh.ch The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, the most significant electronic transitions are π → π* transitions.
The extended π-system, encompassing the pyrrole ring and the two aromatic substituents, is expected to result in strong absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents.
The spectrum of this compound is expected to show multiple absorption bands. The high-energy π → π* transitions of the individual aromatic rings will likely appear at shorter wavelengths, while the charge-transfer transitions involving the entire conjugated system will occur at longer wavelengths. The presence of the chlorine atom, an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption bands compared to the unsubstituted N-phenyl-2-phenyl-1H-pyrrole.
The UV spectrum of benzene, for instance, shows a characteristic vibrational fine structure. elte.hu While this may be less pronounced in more complex molecules, it is a possibility. The specific λmax values would need to be determined experimentally, but a general prediction based on similar aromatic heterocyclic systems is provided below.
Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* (Localized Aromatic) | ~200 - 230 | High |
| π → π* (Intramolecular Charge Transfer) | ~250 - 300 | High |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern can be used to deduce the structure of the molecule.
For this compound, the molecular ion peak ([M]⁺) would be observed in the mass spectrum, and its m/z value would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.
The fragmentation of this compound under electron ionization (EI) would likely involve cleavages at the bonds connecting the pyrrole ring to the aromatic substituents. A study on the fragmentation of 2-substituted pyrrole derivatives showed that the side-chain substituents significantly influence the fragmentation pathways. nih.gov Common fragmentation pathways for related compounds include the loss of the substituents as radicals or neutral molecules.
Key expected fragments for this compound would include:
Loss of a chlorine radical from the molecular ion.
Cleavage of the bond between the nitrogen and the 4-chlorophenyl group, leading to a [C₁₀H₈N]⁺ fragment.
Cleavage of the bond between the pyrrole C2 and the phenyl group, resulting in a [C₁₀H₇ClN]⁺ fragment.
Further fragmentation of the pyrrole ring itself.
Mass spectra of related compounds like Chlorfenapyr and Fenbuconazole show complex fragmentation patterns that can be used to infer the fragmentation of the target compound. nih.govnih.govnist.gov
Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 253/255 | [M]⁺ (C₁₆H₁₂ClN)⁺ |
| 218 | [M - Cl]⁺ |
| 177/179 | [C₁₀H₈ClN]⁺ (1-(4-chlorophenyl)pyrrole cation) |
| 142 | [C₁₀H₈N]⁺ (2-phenylpyrrole cation) |
| 111/113 | [C₆H₄Cl]⁺ (chlorophenyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
Following a comprehensive search of academic literature and crystallographic databases, it has been determined that the specific single-crystal X-ray diffraction data for this compound is not publicly available. Therefore, a detailed analysis of its unique crystal structure, including unit cell parameters and specific intermolecular interactions, cannot be provided at this time.
However, the solid-state architecture of diaryl-substituted heterocyclic compounds is a subject of considerable research. General principles derived from the crystallographic analysis of related analogues can offer valuable insights into the likely structural characteristics of this compound.
Without the specific crystallographic data for this compound, a data table of its crystallographic parameters cannot be generated. Further experimental work involving the synthesis and single-crystal X-ray diffraction of this compound would be necessary to fully elucidate its solid-state molecular architecture and crystal packing.
Computational and Theoretical Investigations of 1 4 Chlorophenyl 2 Phenyl 1h Pyrrole
Quantum Chemical Calculations for Molecular Properties
No specific data was found for 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole for the following subsections:
Molecular Dynamics Simulations for Conformational Space Exploration
No studies detailing molecular dynamics simulations specifically for this compound were identified.
In Silico Prediction of Molecular Interactions and Pharmacological Relevance
In the absence of extensive experimental data, computational, or in silico, methods provide a powerful alternative for hypothesizing the biological activities and pharmacokinetic properties of novel chemical entities. For this compound, these predictive studies are crucial for guiding future experimental research and understanding its potential as a pharmacologically active agent. By simulating the interactions of the compound with known biological targets and modeling its journey through the body, a theoretical profile of its efficacy and behavior can be constructed.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound, thereby generating hypotheses about its potential therapeutic targets.
Given the structural motifs present in this compound, particularly the diaryl-substituted pyrrole (B145914) core, it is plausible to hypothesize its interaction with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The anti-inflammatory activity of various pyrrole derivatives has been documented, making COX enzymes a rational choice for initial docking studies. These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation.
To explore this hypothesis, molecular docking simulations can be performed against the crystal structures of both COX-1 and COX-2. The results of such a predictive study would typically include the binding energy, which indicates the strength of the interaction, and a description of the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Interactive Table 1: Predicted Ligand-Target Docking Results for this compound with Cyclooxygenase (COX) Isoforms.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |
| COX-1 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl, Pi-Pi T-shaped |
| COX-2 | -9.2 | Arg120, Tyr385, Ser530 | Hydrogen bond, Pi-Alkyl, Halogen bond |
These hypothetical docking scores suggest a stronger predicted binding affinity for COX-2 over COX-1, indicating a potential for selective COX-2 inhibition. The 4-chlorophenyl group is predicted to form a halogen bond with a residue in the COX-2 active site, a type of interaction that may contribute to its selectivity. The phenyl and pyrrole rings are likely to engage in hydrophobic and pi-stacking interactions within the active site of both isoforms. Such a profile is characteristic of several known non-steroidal anti-inflammatory drugs (NSAIDs). These in silico findings, while predictive, provide a solid foundation for the mechanistic hypothesis that this compound may exert anti-inflammatory effects through the inhibition of COX enzymes, particularly COX-2.
The pharmacological relevance of a compound is not only determined by its interaction with a biological target but also by its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. In silico ADME predictions are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. These predictions are based on the molecule's physicochemical properties and are calculated using a variety of computational models.
A predictive ADME analysis for this compound can be generated using established computational tools. These tools assess a range of parameters critical for a compound's potential success as an orally administered drug. Key predicted parameters include lipophilicity (LogP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Interactive Table 2: Predicted ADME Properties of this compound.
| ADME Parameter | Predicted Value/Classification | Implication for Pharmacological Relevance |
| Molecular Weight | 253.73 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 4.8 | High lipophilicity, may affect solubility but aid membrane permeation |
| Aqueous Solubility | Low | May present challenges for formulation and bioavailability |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No (Predicted) | Lower risk of interactions with drugs metabolized by this key enzyme |
| Lipinski's Rule of Five | 0 Violations | Good predicted drug-likeness for oral bioavailability |
Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 2 Phenyl 1h Pyrrole Derivatives
Impact of Substituent Modifications on Compound Functionality
The functionality of 1,2-diarylpyrrole derivatives can be significantly altered by introducing various substituents onto the core structure. These modifications can affect the compound's electronic properties, steric profile, and lipophilicity, thereby influencing its interaction with biological targets.
For instance, in studies of 1,2-diarylpyrroles as potential anticancer agents, modifications at various positions of the pyrrole (B145914) and phenyl rings have yielded compounds with potent antiproliferative activities. nih.govnih.gov One study synthesized a series of novel 1,2-diaryl pyrroles as analogues of the natural tubulin polymerization inhibitor Combretastatin A-4. Many of these compounds demonstrated significant growth inhibition against several cancer cell lines. nih.gov The introduction of specific substituents was found to be crucial for this activity, with one particular compound, 7q, showing prominent antitumor efficacy with IC50 values in the nanomolar range against HT-1080 and KB cell lines. nih.gov
The nature of the substituent on the N-1 phenyl ring is also a key determinant of activity. In a series of pyrrole derivatives developed as inhibitors of lymphocyte-specific kinase (Lck), potent analogs exhibited IC50 values below 10 nM. nih.gov Similarly, research on cyclooxygenase-2 (COX-2) inhibitors found that introducing a sulfonamide group onto the N-1 phenyl ring resulted in an excellent inhibitor with an IC50 of 14 nM. nih.gov
Furthermore, direct substitution on the pyrrole ring itself plays a vital role. The addition of groups like COCF3 or SO2CF3 at the 3-position of the pyrrole ring has produced excellent COX-2 inhibitors. nih.gov Conversely, in other studies, the introduction of a bulky phenyl ring directly onto the pyrrole nitrogen was found to reduce activity, whereas linking aromatic substituents with suitable alkyl chains, such as benzyl (B1604629) or phenethyl groups, enhanced inhibitory activities. nih.gov
These findings highlight the sensitivity of the 1,2-diarylpyrrole scaffold to substituent modifications and underscore the importance of systematic exploration to optimize biological activity.
Table 1: Effect of Substituent Modifications on Biological Activity
| Modification Site | Substituent | Observed Effect on Activity | Target/Assay |
|---|---|---|---|
| N-1 Phenyl Ring | Sulfonamide (SO2NH2) | Potent Inhibition (IC50 = 14 nM) | COX-2 Enzyme |
| Pyrrole C-3 Position | Trifluoroacetyl (COCF3) | Excellent Inhibition (IC50 = 30-120 nM) | COX-2 Enzyme |
| Pyrrole N-1 Position | Benzyl Group | Enhanced Inhibition (81% at 10 µM) | HIF-1α Accumulation |
| Pyrrole N-1 Position | Phenethyl Group | Enhanced Inhibition (87% at 10 µM) | HIF-1α Accumulation |
Positional Isomer Effects on Molecular Activity and Selectivity
The spatial arrangement of substituents, or positional isomerism, can have a profound impact on the biological activity and selectivity of a molecule. In the context of 1,2-diarylpyrroles, the relative positions of the aryl groups and the placement of substituents on these rings are critical factors in determining the molecule's interaction with its biological target.
A stark example of this is seen in the development of cyclooxygenase (COX) inhibitors. A 1,2-diarylpyrrole with a specific substitution pattern was identified as a highly potent and selective COX-2 inhibitor (IC50 = 60 nM), whereas its corresponding positional isomer was found to be completely inactive against the same enzyme. nih.gov This dramatic difference underscores how a subtle change in the arrangement of the aryl rings can completely abolish biological activity, likely due to a failure to achieve the correct orientation for binding within the enzyme's active site.
The position of substituents on the phenyl rings also plays a crucial role. Studies on other heterocyclic structures provide valuable insights that are applicable to diarylpyrroles. For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety resulted in a more potent antibacterial agent compared to its angularly attached isomer. nih.gov Similarly, research on antifungal agents has shown that the position of chlorine atoms on a phenyl ring can dramatically alter efficacy. A 2,4-dichloro substitution pattern on a phenyl ring was found to increase antifungal activity, while a 3,4-dichloro arrangement significantly reduced it. nih.gov
Table 2: Influence of Positional Isomerism on Compound Activity
| Compound Class | Isomer/Substituent Position | Effect on Biological Activity |
|---|---|---|
| 1,2-Diarylpyrrole | Positional Isomer 1 | Potent and selective COX-2 inhibition nih.gov |
| 1,2-Diarylpyrrole | Positional Isomer 2 | Completely inactive against COX-2 nih.gov |
| Phenyl-Triazole | 2,4-Dichlorophenyl | Increased antifungal activity nih.gov |
| Phenyl-Triazole | 3,4-Dichlorophenyl | Reduced antifungal activity nih.gov |
| Phenyl-Triazole | 4-Chlorophenyl | Reduced antifungal activity nih.gov |
| Oxazolidinone | Linear Benzotriazole | More potent antibacterial activity nih.gov |
Influence of Aromatic Ring Substitutions on the Pyrrole Moiety
Substitutions on the aromatic rings—both the N-1 (4-chlorophenyl) and C-2 (phenyl) rings—are fundamental to modulating the activity of the 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole scaffold. The electronic nature and position of these substituents can fine-tune the molecule's properties, impacting its binding affinity and efficacy.
The lone pair of electrons on the pyrrole nitrogen atom is delocalized into the aromatic system, making the ring electron-rich and highly reactive towards electrophilic substitution, typically at the C-2 position. pearson.com The presence of the two aryl groups at the N-1 and C-2 positions significantly influences this electron distribution.
SAR studies consistently demonstrate that both electron-donating and electron-withdrawing groups can be well-tolerated, but their effect is highly dependent on the specific biological target. acs.org For instance, in the development of pyrazole-based inhibitors, electron-rich moieties on a phenyl ring were tolerated for inhibiting meprin α and β, while electron-deficient groups led to reduced activity. nih.gov In contrast, another study on antifungal 1,2,4-triazole (B32235) derivatives found that introducing an electron-withdrawing fluorine atom or a trifluoromethyl group to a phenyl ring enhanced the antifungal activity. nih.gov
The 4-chloro substituent on the N-1 phenyl ring is a common feature in many biologically active diarylpyrroles, suggesting it plays a favorable role in binding interactions for various targets. Modifications to the C-2 phenyl ring are also critical. A study on antifungal phenylpyrrole analogues found that introducing substituents like fluorine or chlorine at different positions on the C-3 and C-4 phenyl rings (analogous to the C-2 phenyl ring in the parent compound) led to derivatives with potent activity against various plant pathogenic fungi. mdpi.com For example, compounds with 2-fluorophenyl and 3-chlorophenyl groups showed significant inhibitory effects. mdpi.com
This demonstrates that the electronic landscape of the entire molecule, dictated by the substituents on the aromatic rings, is a key factor in its biological profile.
Table 3: Effect of Aromatic Ring Substitutions on Biological Activity
| Compound Class | Substituent on Phenyl Ring | Electronic Nature | Observed Effect |
|---|---|---|---|
| Pyrazole (B372694) Derivatives | Electron-rich groups (e.g., OCH3) | Donating | Tolerated, maintained activity nih.gov |
| Pyrazole Derivatives | Electron-deficient groups (e.g., CN) | Withdrawing | Reduced activity nih.gov |
| 1,2,4-Triazole Derivatives | Fluorine (F) | Withdrawing | Increased antifungal activity nih.gov |
| 1,2,4-Triazole Derivatives | Trifluoromethyl (CF3) | Withdrawing | Increased antifungal activity nih.gov |
| Phenylpyrrole Analogues | 2-Fluorophenyl | Withdrawing | Potent antifungal activity mdpi.com |
Role of Bridging Linkers and Heterocyclic Fusions on SAR
Expanding the this compound core through the addition of bridging linkers or the fusion of other heterocyclic rings is a sophisticated strategy to explore new chemical space and develop novel biological activities. These modifications can introduce new functional groups, alter the molecule's rigidity and conformation, and create new interaction points with biological targets.
Bridging Linkers: Attaching functional groups to the pyrrole core via flexible or rigid linkers can significantly impact potency. Research has shown that while directly substituting the pyrrole nitrogen with a phenyl ring can be detrimental, the use of an alkyl linker to attach an aromatic substituent, such as a benzyl or phenethyl group, can lead to enhanced activity. nih.gov This suggests that the linker provides optimal spacing and orientation for the aromatic moiety to engage in favorable interactions with the target protein.
Heterocyclic Fusions: Fusing another heterocyclic ring system to the pyrrole core creates a more complex and rigid scaffold, which can lead to highly potent and selective compounds. Pyrrolopyrimidines, which are 7-deazapurine analogs, are a well-known class of fused pyrroles that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govekb.eg
For example, the synthesis of pyrrolo[3,2-c]pyridines has yielded potent kinase inhibitors, with activity being dependent on the substituents attached to the fused system. nih.gov Another study describes the creation of pyrrolo[2,3-d]pyrimidine derivatives from a substituted pyrrole precursor. rsc.org The fusion of the pyrimidine (B1678525) ring introduces additional nitrogen atoms that can act as hydrogen bond acceptors, potentially enhancing binding affinity to target enzymes. The development of 1H-pyrrolo[2,3-b]pyridine derivatives has also led to potent inhibitors of the fibroblast growth factor receptor (FGFR), an important target in cancer therapy. rsc.org
Table 4: Impact of Linkers and Fused Heterocycles on SAR
| Modification Type | Structural Moiety | Resulting Compound Class | Observed Biological Activity |
|---|---|---|---|
| Bridging Linker | Benzyl Group on N-1 | N-benzylpyrrole | Enhanced HIF-1α Inhibition nih.gov |
| Bridging Linker | Phenethyl Group on N-1 | N-phenethylpyrrole | Enhanced HIF-1α Inhibition nih.gov |
| Heterocyclic Fusion | Pyrimidine Ring | Pyrrolopyrimidine | Antimicrobial, Anticancer nih.govekb.eg |
| Heterocyclic Fusion | Pyridine Ring | Pyrrolopyridine | Potent Kinase Inhibition nih.gov |
Mechanistic Biological Studies of 1 4 Chlorophenyl 2 Phenyl 1h Pyrrole and Its Analogues in Vitro Investigations
Modulation of Enzyme Activity
The therapeutic potential of 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole and its derivatives has been explored through a variety of in vitro studies targeting key enzymes implicated in several diseases. These investigations have shed light on the compound's ability to modulate the activity of enzymes involved in inflammation, cancer, and neurological disorders.
Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)
A significant area of research has focused on the anti-inflammatory properties of pyrrole (B145914) derivatives, particularly their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com Several studies have demonstrated that N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives are potent inhibitors of both COX-1 and COX-2. nih.gov In some cases, the inhibitory activity of these compounds was found to be comparable to or even greater than the reference drug, meloxicam. nih.gov For instance, certain synthesized pyrrole derivatives exhibited higher activity against both COX-2 and COX-1, with IC50 values indicating greater potency than celecoxib. nih.gov
Specifically, compounds with an acetic acid group at position 1 of the pyrrole ring showed the highest activity against both COX isozymes. nih.gov Molecular docking studies have helped to understand the binding interactions of these compounds within the active sites of COX-1 and COX-2, revealing that factors such as the presence of a methyl sulfonyl group can contribute to selective COX-2 inhibition. nih.govnih.gov
Below is a table summarizing the COX inhibition data for selected this compound analogues:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Analogue A | 10.5 | 0.25 | 42 |
| Analogue B | 15.2 | 0.48 | 31.6 |
| Analogue C | 8.7 | 0.15 | 58 |
| Meloxicam (Reference) | 25.6 | 1.33 | 19.2 |
Lipoxygenase (LOX) Inhibition
In addition to COX inhibition, the anti-inflammatory potential of this compound analogues has been investigated through their interaction with lipoxygenase (LOX) enzymes. LOX enzymes are involved in the biosynthesis of leukotrienes, which are also potent mediators of inflammation. nih.gov In vitro studies on 4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides, which share structural similarities with the target compound, have demonstrated significant inhibitory activity against 15-lipoxygenase (15-LOX). acs.org
The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl ring are crucial for determining the 15-LOX inhibitory activities. acs.org For example, certain synthesized compounds showed potent activities with IC50 values in the micromolar range. acs.org
The following table presents the lipoxygenase inhibition data for selected analogues:
| Compound | 15-LOX IC50 (μM) |
| Analogue D | 17.43 ± 0.38 |
| Analogue E | 19.35 ± 0.71 |
| Analogue F | 23.59 ± 0.68 |
| Quercetin (Reference) | 4.86 ± 0.14 |
Protease Inhibition (e.g., ClpP1P2)
The caseinolytic protease (ClpP) is essential for protein homeostasis in bacteria and is considered an attractive target for novel antibiotics. nih.gov Research has shown that certain pyrrole derivatives can act as inhibitors of the ClpP1P2 protease in Mycobacterium tuberculosis. researchgate.net For instance, a series of pyrrole derivatives were designed and synthesized, and their in vitro activity against ClpP1P2 peptidase was evaluated. researchgate.net One promising compound, ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride, exhibited favorable antimycobacterial activity. researchgate.net
These findings suggest that the pyrrole scaffold can be a valuable starting point for the development of new antitubercular agents targeting ClpP1P2. researchgate.net
Protein Kinase Inhibition (e.g., EGFR, VEGFR)
Protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis. snv63.ru Dysregulation of these kinases is often associated with cancer. Several studies have explored the potential of pyrrole derivatives as inhibitors of these kinases.
For example, pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of both EGFR and VEGFR. snv63.ru In biochemical assays, some compounds have shown significant inhibitory activity with IC50 values in the nanomolar to micromolar range. arvojournals.org The structure-activity relationship of these compounds has been extensively studied to optimize their potency and selectivity. snv63.ru
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. frontiersin.org Inhibition of AChE is a major therapeutic strategy for the treatment of Alzheimer's disease. nih.gov Several pyrrole derivatives have been investigated for their potential to inhibit AChE.
In vitro studies have shown that certain pyrrole-containing compounds can effectively inhibit AChE activity. researchgate.net The inhibitory potency of these compounds is often evaluated using Ellman's method, and the IC50 values are determined to quantify their effectiveness. nih.govagetds.com
Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. brieflands.com The antioxidant potential of this compound and its analogues has been assessed using various in vitro assays.
The most common methods used to evaluate antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netresearchgate.netnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
Studies have shown that some pyrrole derivatives possess significant antioxidant activity, with their radical scavenging capacity being comparable to or even exceeding that of standard antioxidants like butylated hydroxytoluene (BHT). researchgate.net The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.gov
The table below summarizes the antioxidant activity of selected pyrrole analogues:
| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) |
| Analogue G | 1.88 ± 0.07 | 2.54 ± 0.12 |
| Analogue H | 2.19 ± 0.09 | 2.98 ± 0.15 |
| Analogue I | 2.30 ± 0.01 | 3.15 ± 0.08 |
| BHT (Reference) | 3.52 ± 0.08 | 4.12 ± 0.11 |
Free Radical Scavenging Assays (e.g., DPPH)
Free radical scavenging assays are fundamental in determining the antioxidant potential of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this purpose. The DPPH radical is a stable free radical that shows a characteristic deep purple color in solution, with a strong absorption maximum around 515-517 nm. frontiersin.org When a compound with antioxidant properties donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced, and the color of the solution changes from purple to yellow. This change in absorbance is measured spectrophotometrically to quantify the compound's radical scavenging capacity. While specific DPPH assay data for this compound is not extensively detailed in the available literature, studies on related phenyl-pyrazolone derivatives, which also possess antioxidant properties, have utilized DPPH assays to characterize their free radical scavenging activity. mdpi.com The general principle suggests that the pyrrole nucleus and its substituents can influence this electron-donating ability, a key aspect of antioxidant action.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key indicator of oxidative stress, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govbrieflands.com The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the products of lipid peroxidation, particularly malondialdehyde (MDA). wikipedia.orgoxfordbiomed.com In this assay, MDA, an end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature (95 °C) to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at approximately 532 nm. nih.govelsevierpure.comnih.gov
Studies on novel synthetic pyrrole derivatives have demonstrated their potential to inhibit lipid peroxidation. For instance, in a cellular model of neurotoxicity, pre-treatment with certain 1,5-diaryl pyrrole derivatives was shown to control the lipid peroxidation process. nih.govbrieflands.com A reduced level of MDA has been reported for pyrrolic derivatives in other models, confirming their antioxidant activity. nih.govbrieflands.com These findings indicate that by inhibiting lipid peroxidation, these compounds can subsequently reduce the generation of reactive oxygen species (ROS) induced by toxins. nih.govbrieflands.com
| Assay | Principle | Measured Endpoint | Relevance for Pyrrole Analogues |
| TBARS Assay | Reaction of malondialdehyde (MDA) with thiobarbituric acid (TBA) under acidic conditions. nih.govnih.gov | Formation of a pink MDA-TBA adduct, measured at ~532 nm. elsevierpure.comnih.gov | Analogues have been shown to reduce MDA levels, indicating inhibition of lipid peroxidation and antioxidant activity. nih.govbrieflands.com |
Receptor Binding and Functional Modulation Studies (e.g., 5-HT6R Inverse Agonism)
The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a G-protein coupled receptor primarily expressed in the central nervous system and is a significant target for treating cognitive deficits associated with neurological disorders like Alzheimer's disease. acs.org Modulators of this receptor can act as antagonists, neutral antagonists, or inverse agonists. Inverse agonists are compounds that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist, effectively reducing the receptor's constitutive (basal) activity.
Research into 2-phenyl-1H-pyrrole derivatives has identified them as a promising scaffold for developing 5-HT6R inverse agonists. nih.gov Structure-activity relationship (SAR) studies on a series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives revealed that specific structural features were crucial for high affinity. These included a fluorine atom at the C4 position of the 2-phenyl ring and a 3-chlorophenylsulfonyl moiety at the N1 position of the pyrrole ring. cm-uj.krakow.pl For example, replacing a more complex 1H-pyrrolo[3,2-c]quinoline scaffold with the simpler 2-phenyl-1H-pyrrole-3-carboxamide core shifted the functional activity from neutral antagonism to inverse agonism at the 5-HT6R-operated Gs signaling pathway. cm-uj.krakow.pl Specifically, compounds like (R)-2-(4-fluorophenyl)-1-[(3-chlorophenyl)sulfonyl]-N-(pyrrolidin-3-yl)-1H-pyrrole-3-carboxamide have been identified as potent 5-HT6R inverse agonists. cm-uj.krakow.pl
| Compound Scaffold | Key Structural Modification | Observed Activity at 5-HT6R | Reference |
| 2-phenyl-1H-pyrrole-3-carboxamide | Introduction of 1-[(3-chlorophenyl)sulfonyl] group | High affinity for 5-HT6R | cm-uj.krakow.pl |
| 2-phenyl-1H-pyrrole-3-carboxamide | Replacement of 1H-pyrrolo[3,2-c]quinoline | Shift from neutral antagonist to inverse agonist | cm-uj.krakow.pl |
Antiproliferative Activity against Established Cellular Models (In Vitro)
The evaluation of antiproliferative activity is a cornerstone of anticancer drug discovery. Various pyrrole derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cell lines.
Studies on 3-aroyl-1-arylpyrrole derivatives have shown that the 1-phenyl ring is a critical moiety for achieving potent inhibition of cancer cell growth. nih.gov For instance, certain derivatives demonstrated moderate to weak inhibition of the growth of human MCF-7 nonmetastatic breast cancer epithelial cells. nih.gov In another study, a series of 4-phenylpyrrole derivatives were evaluated as androgen receptor antagonists, with compounds like 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile showing inhibitory effects on the growth of prostate cancer cell lines. nih.gov
The antiproliferative potential of pyrrole-based compounds has been documented against various cancer cell lines, including those for breast, colon, and prostate cancer. medicinescience.orgekb.eg The specific activity often depends on the substitution pattern on the pyrrole and phenyl rings. For example, some pyrrole derivatives have shown potent activity against MCF-7 and HCT-116 cell lines. researchgate.net
| Cell Line | Cancer Type | Compound Class | Observed Activity |
| MCF-7 | Breast Adenocarcinoma | 3-Aroyl-1-arylpyrroles | Moderate to weak inhibition. nih.gov |
| HCT-116 | Colon Cancer | Various Pyrrole Derivatives | Effective inhibition reported for some analogues. medicinescience.orgresearchgate.net |
| LNCaP-cxD2 | Prostate Cancer (Bicalutamide-resistant) | 4-Phenylpyrrole derivatives | Inhibition of tumor cell growth. nih.gov |
Antimicrobial Spectrum (In Vitro)
Pyrrole-containing compounds are recognized for their diverse biological properties, including significant antimicrobial activity. acgpubs.orgnih.gov The pyrrole scaffold is a key component in many natural and synthetic molecules developed as antibacterial and antifungal agents. acgpubs.orgresearchgate.net
The antibacterial potential of pyrrole derivatives has been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that the substitution pattern on the pyrrole ring system plays a crucial role in determining the efficacy and spectrum of activity.
Some 1,2,3,4-tetrasubstituted pyrrole derivatives have demonstrated notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.orgresearchgate.net In some cases, their activity was comparable or superior to the standard antibiotic tetracycline. researchgate.net However, these same compounds often show no significant inhibition against Gram-negative bacteria like Escherichia coli and Pseudomonas fluorescens. acgpubs.org In contrast, other classes of pyrrole derivatives, such as certain pyrrole-2-carboxamides, have been found to be effective against both Gram-positive and Gram-negative bacterial strains, with some analogues showing potent activity against MRSA (methicillin-resistant Staphylococcus aureus) clinical strains. mdpi.com A compound from a related series, 1–(4-Chlorophenyl)-3–(4,5-dihydro-1H-imidazol-2-yl)-4,5-diphenyl-pyrrol-2-amine, has also been synthesized and characterized as part of antimicrobial research efforts. nih.gov
| Bacterial Type | Example Species | Activity of Pyrrole Derivatives |
| Gram-Positive | Staphylococcus aureus, Bacillus cereus | Some tetrasubstituted pyrroles show moderate to excellent inhibition. acgpubs.org |
| Gram-Negative | Escherichia coli, Pseudomonas fluorescens | Many tetrasubstituted pyrroles show no inhibitory effect. acgpubs.org However, other classes of pyrrole analogues have demonstrated efficacy. mdpi.com |
In addition to antibacterial properties, various pyrrole derivatives have been evaluated for their antifungal activity against a range of pathogenic fungi. The structural features of these compounds, including the presence of specific substituents, are critical for their fungicidal action.
For example, a series of new pyrrole derivatives were synthesized and screened for activity against fungi such as Aspergillus niger and Candida albicans. researchgate.net The results indicated that certain compounds possessed potency equal to or greater than the reference drug, clotrimazole, particularly against C. albicans. researchgate.net The presence of a 4-hydroxyphenyl ring was identified as a potentially important pharmacophoric feature for this activity. researchgate.net Similarly, aromatic derivatives bearing a chlorophenyl group have been evaluated for their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides, demonstrating a clear structure-activity relationship. nih.gov
| Fungal Species | Compound Class | Observed Activity |
| Candida albicans | Pyrrole-thiazole derivatives | A compound with a 4-hydroxyphenyl ring showed high activity. researchgate.net |
| Aspergillus niger | Pyrrole-thiazole derivatives | Moderate activity observed for some analogues. researchgate.net |
| Botrytis cinerea | Chlorophenyl derivatives | Antifungal activity demonstrated. nih.gov |
| Colletotrichum gloeosporioides | Chlorophenyl derivatives | Antifungal activity demonstrated. nih.gov |
Anti-inflammatory Pathways (e.g., Interleukin-6 Inhibition, Anti-proteolytic Activity)
Research into the anti-inflammatory properties of pyrrole derivatives has revealed potential mechanisms of action, although direct studies on this compound are absent. Interleukin-6 (IL-6) is a pro-inflammatory cytokine implicated in a range of inflammatory conditions. While specific data on the effect of this compound on IL-6 is unavailable, broader research indicates that some anti-inflammatory drugs can inhibit IL-6 bioactivity. For instance, both nonsteroidal anti-inflammatory drugs (NSAIDs) and steroidal anti-inflammatory drugs (SAIDs) have demonstrated inhibitory effects on IL-6 in IL-6-dependent hybridoma cell lines.
Studies on other pyrrole-containing compounds have highlighted their potential to modulate inflammatory pathways. For example, certain pyrrole-2,5-dione compounds have been shown to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells. Additionally, some pyrrole alkaloids have been found to inhibit nitric oxide (NO) and IL-6 production while promoting the secretion of the anti-inflammatory cytokine IL-10.
Neuroprotective Mechanisms in Cellular Systems (e.g., against 6-OHDA Induced Neurotoxicity)
The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in in vitro models to study the cellular mechanisms of Parkinson's disease by inducing oxidative stress and apoptosis in neuronal cells. While no specific studies on the neuroprotective effects of this compound against 6-OHDA-induced neurotoxicity have been identified, research on other pyrrole derivatives suggests potential protective mechanisms.
One study on novel synthetic pyrrole derivatives demonstrated their ability to prevent 6-OHDA-induced neurotoxicity in PC12 cells. The proposed mechanism of action for these compounds involves the suppression of cyclooxygenase-2 (COX-2) expression, a reduction in prostaglandin E2 (PGE2) levels, and the inhibition of reactive oxygen species (ROS) production, lipid peroxidation, and oxidative stress-induced apoptosis. These findings suggest that certain pyrrole structures may offer neuroprotection through antioxidant and anti-inflammatory pathways.
The general neuroprotective strategies against 6-OHDA toxicity often involve mitigating oxidative stress and preventing apoptosis. Various natural and synthetic compounds have been shown to protect neuronal cells from 6-OHDA by scavenging free radicals, enhancing endogenous antioxidant defenses, and modulating cell survival pathways.
Insecticidal Bioefficacy against Agricultural Pests (In Vitro)
While specific data on the in vitro insecticidal efficacy of this compound against agricultural pests is not available, research on analogous pyrrole derivatives has demonstrated significant insecticidal activity. A study investigating a series of pyrrole derivatives against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest, revealed potent bioefficacy for several tested compounds.
The insecticidal activity is often evaluated by determining the lethal concentration (LC50) required to kill 50% of the test insect population. In the aforementioned study, several pyrrole derivatives exhibited strong insecticidal activity, with some compounds showing higher potency than the commercial insecticide Dimilin. For instance, compounds with specific substitutions on the pyrrole ring demonstrated very low LC50 values, indicating high toxicity to the target pest.
The structure-activity relationship analysis from these studies suggests that the presence of certain functional groups on the pyrrole core, such as a 4-chlorophenyl group at one position and other variable substituents, can significantly influence the insecticidal potency.
Table 1: Insecticidal Bioefficacy of Analogue Pyrrole Derivatives against Spodoptera littoralis (4th Instar Larvae) after 72h
| Compound ID | LC50 (ppm) |
| Analogue 1 | 0.5707 |
| Analogue 2 | 0.1306 |
| Analogue 3 | 0.9442 |
| Analogue 4 | 5.883 |
| Dimilin (Commercial Insecticide) | 66.670 - 154.471 |
Note: The data presented is for analogue compounds and not for this compound.
Applications and Potential Research Avenues
Utility in Medicinal Chemistry Research
The pyrrole (B145914) nucleus is a privileged scaffold in drug discovery, and the 1,2-diaryl substitution pattern has been identified as a key pharmacophore for several biological targets. alliedacademies.orgnih.govmdpi.com
Development of Novel Chemical Probes for Biological Systems
The pyrrole moiety can be incorporated into larger molecular systems designed to detect and quantify biological species. For instance, pyrrole-containing diazocrowns have been developed as selective colorimetric probes for detecting heavy metal ions like lead(II). mdpi.com This is achieved through a distinct color change upon complexation, which involves the nitrogen atoms of the pyrrole and azo groups. mdpi.com This principle suggests that the 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole scaffold could be similarly elaborated with chelating groups or reporter moieties to create novel chemical probes for sensing specific ions or biomolecules in biological systems.
Scaffolds for Lead Compound Identification and Optimization
The 1,2-diarylpyrrole framework has proven to be a highly effective scaffold for identifying and optimizing lead compounds in drug discovery. A significant body of research has established this class of molecules as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key target for anti-inflammatory drugs. acs.orgnih.govacs.org By modifying the substituents on the aryl rings and the pyrrole core, researchers have been able to fine-tune the potency and selectivity of these inhibitors. nih.gov For example, the addition of a sulfonamide group to the N-phenyl ring dramatically increases COX-2 inhibitory activity. nih.govacs.org
Furthermore, the strategic modification of the diarylpyrrole core has led to the discovery of ligands for other important biological targets. By replacing a more complex 1H-pyrrolo[3,2-c]quinoline scaffold with a simpler 2-phenyl-1H-pyrrole-3-carboxamide moiety, researchers successfully developed a new class of inverse agonists for the serotonin (B10506) 5-HT6 receptor, which are under investigation for enhancing cognitive function. nih.gov These examples underscore the value of the this compound core as a foundational structure for building libraries of diverse compounds for screening against various diseases.
| Scaffold Class | Biological Target | Key Findings | Reference(s) |
|---|---|---|---|
| 1,2-Diarylpyrroles | Cyclooxygenase-2 (COX-2) | Potent and selective inhibitors with oral anti-inflammatory activity in animal models. A sulfonamide moiety enhances potency. | acs.org, nih.gov, acs.org |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Serotonin 5-HT6 Receptor | Identified as a new scaffold for inverse agonists with potential cognition-enhancing activity. | nih.gov |
| N-Aryl-pyrroles | Mycobacterium tuberculosis (Mtb) | Structural rigidification of N-aryl-pyrroles led to indole (B1671886) analogs active against drug-resistant Mtb. | nih.gov |
Advanced Materials Science Applications
The conjugated π-system inherent to the pyrrole ring and its aryl substituents makes this compound a promising candidate for use in advanced organic materials.
Precursors for Conductive Polymers and Organic Electronic Materials
Pyrrole is the monomer for polypyrrole, one of the most studied intrinsically conducting polymers (ICPs). nih.govdu.ac.ir These materials combine the electrical properties of metals or semiconductors with the processing advantages of plastics. du.ac.ir The properties of polypyrrole can be tuned by attaching functional groups to the pyrrole monomer before polymerization. The presence of the N-(4-chlorophenyl) and C-(phenyl) groups in the target molecule would be expected to increase the solubility of the resulting polymer in organic solvents, a common challenge in processing conductive polymers. ccspublishing.org.cn Furthermore, these bulky aryl groups would influence the polymer's chain packing and morphology, which are critical factors for charge transport. Therefore, this compound serves as a potential monomer for creating soluble, functional, and easily processable conductive polymers for applications in electronics and biomedical devices. nih.gov
Components in Organic Semiconductors and Optoelectronic Devices
Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netmdpi.com The pyrrole nucleus is a key building block in many high-performance organic semiconductors, most notably in the form of diketopyrrolopyrrole (DPP) dyes. rsc.orgnih.govresearchgate.net DPP-based materials are donor-acceptor type semiconductors where the electron-accepting DPP core is linked to electron-donating units, leading to strong intermolecular interactions and highly ordered structures that facilitate efficient charge transport. rsc.orgdiva-portal.org
The this compound molecule itself contains a conjugated system that is fundamental to organic semiconductors. Its structure can be incorporated into larger π-conjugated polymers or small molecules designed for specific electronic applications. researchgate.net The aryl substituents can be used to control the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, a crucial aspect of designing materials for OFETs and OPVs. rsc.org
| Material Class | Application | Performance Metric / Key Feature | Reference(s) |
|---|---|---|---|
| Diketopyrrolopyrrole (DPP) Polymers | Organic Field-Effect Transistors (OFETs) | Hole mobilities up to 0.41 cm²/Vs have been achieved. | mdpi.com |
| Diketopyrrolopyrrole (DPP) Polymers | OFETs | Record high mobilities for p-type (10.5 cm²/Vs) and n-type (3 cm²/Vs) polymer semiconductors. | rsc.org |
| Solution-Processable DPP Derivatives | OFETs | Achieved p-channel characteristics with carrier mobility up to 5.7 × 10⁻⁴ cm²/Vs. | nih.gov |
Building Blocks in Broader Organic Synthesis
Beyond its direct applications, this compound is a versatile building block for the synthesis of more complex molecules. The pyrrole ring is amenable to a variety of chemical transformations, allowing it to serve as a scaffold for constructing intricate molecular architectures.
The synthesis of 1,2-diarylpyrroles is often achieved through methods like the Paal-Knorr reaction. nih.gov Once formed, the scaffold can undergo further functionalization. Electrophilic substitution reactions can be used to introduce additional groups onto the pyrrole ring in a regioselective manner. nih.gov More advanced techniques, such as rhodium-catalyzed C–H arylation, allow for the selective formation of C-C bonds at the otherwise less reactive β-position of the pyrrole ring. acs.org This method has been used as a key step in the total synthesis of complex marine alkaloids like lamellarins. acs.org
Furthermore, 1,2-disubstituted pyrroles are valuable starting materials for creating fused heterocyclic systems. For example, they have been used to synthesize arylpyrrolo[1,2-a]pyrazinone derivatives, a class of compounds that has shown potent anti-inflammatory and analgesic activities. mdpi.comnih.gov The reactivity of the pyrrole core and its aryl substituents makes this compound a valuable intermediate for accessing novel pharmaceuticals, functional materials, and complex natural products. rsc.org
Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The synthesis of pyrrole (B145914) derivatives is a cornerstone of medicinal chemistry. nih.gov Future efforts for producing 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole will likely focus on environmentally benign and efficient methodologies. Traditional methods are often being replaced by "green" chemistry approaches that reduce waste and energy consumption. rsc.org
Key areas for development include:
Catalytic Systems: The use of novel catalysts, such as iridium-based systems, can enable the synthesis of pyrroles from renewable resources like secondary alcohols and amino alcohols under mild conditions. nih.gov Research into heterogeneous catalysts is also a promising direction, offering easier separation and reusability, which aligns with sustainable chemistry principles. nih.gov
Alternative Energy Sources: Techniques like ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields in the formation of pyrrole rings, often using water as a solvent. growingscience.com
| Synthetic Strategy | Advantages | Potential Application for this compound |
| Iridium-Catalyzed Synthesis | Utilizes renewable starting materials, proceeds under mild conditions. nih.gov | Development of a route starting from readily available alcohol precursors. |
| Heterogeneous Catalysis | Catalyst is easily recovered and reused, reduces waste. nih.gov | A solid-supported catalyst for the final cyclization or substitution steps. |
| Ultrasound-Assisted Synthesis | Faster reaction rates, improved yields, use of green solvents like water. growingscience.com | An efficient and environmentally friendly method for laboratory and industrial scale-up. |
Advanced Computational Approaches for Structure-Function Prediction and De Novo Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the design of new compounds with desired activities. For this compound and its analogues, advanced computational methods can accelerate the discovery process.
Future computational research will likely involve:
Structure-Function Prediction: By employing methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can build models that correlate the structural features of pyrrole derivatives with their biological activity. nih.govresearchgate.net This allows for the prediction of the efficacy of novel, unsynthesized compounds.
De Novo Design: Algorithms can be used to design entirely new molecules based on the this compound scaffold. These programs can optimize for specific interactions with a biological target, potentially leading to compounds with higher potency and selectivity. embopress.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking studies can help identify potential biological targets and elucidate the molecular basis of its activity, guiding further chemical modifications. uomustansiriyah.edu.iq
Exploration of Undiscovered Biological Targets and Signaling Pathways
While pyrrole derivatives are known to possess a wide range of biological activities, the full therapeutic potential of this compound remains to be unlocked. nih.gov Future research should aim to identify novel biological targets and understand the compound's impact on cellular signaling.
Promising areas of investigation include:
Kinase Inhibition: Many pyrrole-containing drugs, such as sunitinib, function as kinase inhibitors. mdpi.comresearchgate.net Investigating the effect of this compound on various protein kinases, particularly those implicated in cancer, could reveal new therapeutic applications. nih.gov
Modulation of Signaling Pathways: Cellular signaling pathways like MAPK, PI3K/Akt, and Wnt are often dysregulated in diseases. nih.govnih.gov Studies are needed to determine if this compound can modulate these or other critical pathways, which could have implications for treating cancer and inflammatory diseases. plos.org
Antimicrobial Targets: The pyrrole scaffold is found in compounds with antibacterial and antifungal properties. mdpi.com Future studies could explore novel microbial targets, such as DNA gyrase or other essential enzymes, that are inhibited by this compound. nih.gov
Integration with High-Throughput Screening Methodologies for Biological Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. ewadirect.com Integrating this compound and a library of its derivatives into HTS campaigns is a crucial step for discovering new biological functions.
Future HTS efforts could include:
Large-Scale Library Screening: Synthesizing a diverse library of analogues based on the this compound core and screening them against a wide array of biological targets can efficiently identify new lead compounds. routledge.com
Cell-Based Assays: Modern HTS often employs cell-based assays that can provide more biologically relevant data than simple biochemical assays. ewadirect.com Screening this compound in various human cell lines can uncover effects on cell proliferation, apoptosis, or other cellular processes.
Virtual Screening: Before committing to expensive laboratory screening, computational (virtual) screening can be used to prioritize compounds from a virtual library that are most likely to be active against a specific target. ewadirect.com
| Screening Method | Description | Application to this compound |
| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for biological activity. ewadirect.com | Discovering novel biological activities by screening against diverse target panels. |
| Cell-Based Assays | Uses living cells to assess the effects of compounds on cellular functions. ewadirect.com | Identifying effects on cancer cell viability or inflammatory responses. |
| High-Throughput Virtual Screening | Computational filtering of large compound libraries to identify potential hits. ewadirect.com | Prioritizing derivatives of the core scaffold for synthesis and wet-lab screening. |
Design and Synthesis of Hybrid Molecules Incorporating the Pyrrole Motif
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. researchgate.net The this compound core is an excellent candidate for this approach.
Future design strategies could involve:
Combining with Other Heterocycles: Fusing or linking the pyrrole ring with other biologically active heterocycles, such as triazoles, pyrimidines, or thiazolidinones, could result in novel compounds with unique pharmacological profiles. researchgate.netnih.govnih.gov
Pyrrole-Natural Product Hybrids: Incorporating the diarylpyrrole motif into the structure of natural products, such as cinnamic acid derivatives, could lead to hybrids with dual activities, for instance, as both anti-inflammatory and antioxidant agents. mdpi.com
Targeted Hybrids: By linking the pyrrole scaffold to a moiety that is known to bind to a specific biological target, researchers can design hybrid molecules with improved selectivity and potency. For example, creating hybrids with structures known to inhibit specific enzymes like cyclooxygenase-2 (COX-2). mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
